1-[4-(2-Chloroethoxy)phenyl]ethanone
Description
Properties
CAS No. |
90919-15-6 |
|---|---|
Molecular Formula |
C10H11ClO2 |
Molecular Weight |
198.64 g/mol |
IUPAC Name |
1-[4-(2-chloroethoxy)phenyl]ethanone |
InChI |
InChI=1S/C10H11ClO2/c1-8(12)9-2-4-10(5-3-9)13-7-6-11/h2-5H,6-7H2,1H3 |
InChI Key |
IZIKZNOLOCUEQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Key structural analogs differ in substituent type, position, and electronic effects:
Key Observations :
- Electron-Withdrawing Effects : The 2-chloroethoxy group in the parent compound enhances electrophilicity at the acetyl group, facilitating nucleophilic reactions. In contrast, methoxy or hydroxy groups (e.g., 2,4-dimethoxy derivatives) increase electron density, altering reactivity .
- Bioactivity: Hydroxyl or chlorobenzyloxy substituents (e.g., 1-(4-(4-chlorobenzyloxy)-2-hydroxyphenyl)ethanone) correlate with antimicrobial activity due to improved hydrogen bonding and membrane penetration .
Physicochemical Properties
- hydroxyacetophenone analogs (e.g., 1-(5-chloro-2,4-dihydroxyphenyl)ethanone, mp 196°C) .
- Solubility : Chloroethoxy and methoxy groups improve lipid solubility, critical for agrochemical formulations .
Preparation Methods
Aluminum Chloride-Catalyzed Synthesis
The Friedel-Crafts acylation remains the most widely used method for synthesizing 1-[4-(2-Chloroethoxy)phenyl]ethanone. This approach involves reacting 2-chloroethyl phenyl ether with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction proceeds via electrophilic substitution, where AlCl₃ activates the acylating agent to form an acylium ion, which subsequently reacts with the aromatic ring.
Representative Procedure
-
Reagents : 2-Chloroethyl phenyl ether (1.0 eq), acetyl chloride (1.1 eq), AlCl₃ (1.2 eq), 1,2-dichloroethane (solvent).
-
Conditions : Slow addition of acetyl chloride to a cooled (-15°C) mixture of 2-chloroethyl phenyl ether and AlCl₃ in dichloroethane, followed by stirring at room temperature for 6 hours.
-
Workup : Quenching with ice-cold water, extraction with ethyl acetate, and purification via silica gel chromatography.
Key Advantages :
-
High reproducibility in laboratory settings.
-
Compatibility with diverse aromatic ether substrates.
Limitations :
-
Generation of stoichiometric amounts of AlCl₃ waste, complicating disposal.
-
Requires rigorous moisture control to prevent catalyst deactivation.
Ionic Liquid-Catalyzed Friedel-Crafts Reactions
Recent advancements have explored ionic liquids as eco-friendly alternatives to traditional Lewis acids. For example, aluminum chloride-based ionic liquids (e.g., [emim]Cl·0.5AlCl₃) enable catalytic recycling and reduce waste.
Case Study :
-
Catalyst : [emim]Cl·0.67AlCl₃ (0.5 eq).
-
Conditions : Reaction at 30°C for 30 minutes in fluorobenzene.
Mechanistic Insight :
Ionic liquids stabilize the acylium intermediate while enhancing electrophilicity, accelerating the reaction without requiring excess solvent.
Trifluoroacetic Anhydride-Mediated Synthesis
Direct Acylation of Phenylacetic Acid
An alternative route involves phenylacetic acid and 2-chloroethoxybenzene in trifluoroacetic anhydride (TFAA), bypassing traditional Friedel-Crafts conditions.
Procedure :
-
Reagents : Phenylacetic acid (1.0 eq), 2-chloroethoxybenzene (1.0 eq), TFAA (4.0 eq).
-
Conditions : Room-temperature stirring for 12 hours.
-
Workup : Alkaline quenching (40% NaOH), extraction with ethyl acetate, and silica gel purification.
Advantages :
-
Avoids moisture-sensitive catalysts.
-
Suitable for acid-stable substrates.
Challenges :
-
Lower yield compared to Friedel-Crafts methods.
-
TFAA's corrosivity necessitates specialized equipment.
Continuous Flow Reactor Systems
Industrial-Scale Optimization
Industrial syntheses increasingly adopt continuous flow reactors to enhance efficiency. For instance, a tubular reactor with immobilized AlCl₃ on silica gel achieves:
-
Residence Time : 10 minutes.
-
Yield : 91% at 80°C.
Benefits :
-
Reduced reaction time and energy consumption.
-
Scalability for high-throughput production.
Comparative Analysis of Methods
Critical Observations :
-
Ionic liquid systems offer superior yields and shorter reaction times but require higher initial catalyst costs.
-
Continuous flow methods are optimal for industrial applications due to rapid processing.
Mechanistic Considerations and Side Reactions
Competing Ether Cleavage
Under acidic conditions, the chloroethoxy group may undergo hydrolysis, forming 4-hydroxyphenyl ethanone as a byproduct. This is mitigated by:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[4-(2-Chloroethoxy)phenyl]ethanone, and how are reaction conditions optimized?
- The compound is commonly synthesized via the Williamson ether synthesis. For example, reacting 2,4-dihydroxyacetophenone with 1-bromo-2-chloroethane in the presence of anhydrous potassium carbonate under reflux conditions yields the target compound . Microwave-assisted synthesis has also been explored to enhance reaction efficiency, reducing time and improving yields . Key parameters include solvent choice (e.g., ethanol), temperature control (~329 K), and stoichiometric ratios of reagents.
Q. Which analytical techniques are most effective for characterizing this compound?
- IR spectroscopy identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹, C-O-C stretching at ~1250 cm⁻¹) .
- Mass spectrometry confirms molecular weight via electron ionization (e.g., parent ion at m/z 212) .
- X-ray crystallography resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles (e.g., 5.83° between aromatic and ethanone planes) using software like SHELXL .
Q. What are the primary applications of this compound in organic synthesis?
- It serves as a precursor for chalcones, pyrimidines, and heterocyclic compounds with potential biological activity. For example, condensation with 4-chlorobenzaldehyde forms chalcone derivatives, which are cyclized to pyrazoles under microwave irradiation . It is also used in synthesizing HDAC inhibitors via hydroxypyrimidine intermediates .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., IR vs. NMR) be resolved during structural elucidation?
- Cross-validate using complementary techniques:
- X-ray crystallography provides unambiguous bond connectivity .
- 2D NMR (e.g., HSQC, HMBC) clarifies proton-carbon correlations, especially for overlapping signals.
- Computational modeling (e.g., DFT calculations) predicts vibrational frequencies and NMR shifts to match experimental data .
Q. What strategies optimize regioselectivity in derivative synthesis (e.g., avoiding byproducts)?
- Catalyst selection : Lewis acids (e.g., AlCl₃) enhance Friedel-Crafts acylation efficiency .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates in nucleophilic substitutions.
- Temperature control : Lower temperatures (~0°C) minimize side reactions in halogenation steps .
Q. How does molecular planarity influence the compound’s reactivity and crystallographic behavior?
- The dihedral angle between the ethanone group and aromatic ring (5.83° ) affects conjugation and electronic properties, altering reactivity in electrophilic substitutions. Planar conformations facilitate π-π stacking in crystal lattices, impacting solubility and melting points .
Q. What computational tools are recommended for modeling 3D structure and electronic properties?
- SHELX suite refines crystallographic data and resolves twinning issues in high-resolution structures .
- Quantum chemistry software (e.g., Gaussian) calculates thermodynamic properties (e.g., Gibbs free energy of formation) and electronic spectra .
- Molecular docking predicts binding affinities for biological targets (e.g., enzyme active sites) .
Q. How are solvent effects systematically studied in the compound’s synthesis and purification?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
